molecular formula C20H19P B012234 Phenyldi-p-tolylphosphine CAS No. 19934-95-3

Phenyldi-p-tolylphosphine

Cat. No. B012234
CAS RN: 19934-95-3
M. Wt: 290.3 g/mol
InChI Key: VPEPTFVFITUGAD-UHFFFAOYSA-N
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Description

Phenyldi-p-tolylphosphine (PDT) is a versatile organophosphine compound that has gained significant attention in the field of organic chemistry. It is a white crystalline solid, and its chemical formula is C21H23P. The compound has a wide range of applications, including in catalysis, organic synthesis, and material science. PDT is a highly reactive compound that can easily form complexes with transition metals, making it an essential ligand in various catalytic reactions.

Scientific Research Applications

  • Catalysis in Palladium-Catalyzed Transformations : Phenyldi-p-tolylphosphine derivatives are effective ligands in palladium-catalyzed transformations of aryl chlorides, a process important in organic synthesis and pharmaceutical development (Iwasawa et al., 2006).

  • Synthesis of P-stereogenic Phosphines : These compounds are used in Pd-catalyzed enantioselective arylation of silylphosphines, facilitating the synthesis of P-stereogenic phosphines with various functionalized aryl iodides. This has significance in the field of asymmetric synthesis (Chan, Bergman, & Toste, 2007).

  • Asymmetric Synthesis of Diphosphine Ligands : this compound is used in the asymmetric synthesis of rigid diphosphine ligands containing multiple stereogenic centers. This methodology offers a promising strategy for the efficient synthesis of complex organic compounds (Leung et al., 1997).

  • High-Efficiency Suzuki Coupling Reactions : These phosphines, particularly P(o-tolyl)2Ph, demonstrate high conversions and turnovers in palladium-catalyzed Suzuki coupling reactions, which are fundamental in modern organic chemistry and pharmaceutical synthesis (Joshaghani et al., 2007).

  • Formation of Phosphine Oxides : In reactions involving phenylacetylene and water, triphenylphosphine and tri-p-tolylphosphine yield specific phosphine oxides, illustrating their reactivity and potential in organic synthesis (Allen & Tebby, 1967).

  • Catalytic Applications : Compounds like Ph-SMAP, a caged trialkylphosphine ligand, show potential for catalytic applications in various chemical processes due to their stability and easy handling (Ochida et al., 2008).

  • Formation of Unique Copper Chemistry : this compound contributes to the synthesis of unique copper chemistry, exemplified by the bicapped adamantoid cluster [Cu6(mu2-I)(mu3-I)4(mu4-I)(m-tolyl3P)4(CH3CN)2], which is a significant discovery in inorganic chemistry (Lobana, Kaur, & Nishioka, 2004).

properties

IUPAC Name

bis(4-methylphenyl)-phenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19P/c1-16-8-12-19(13-9-16)21(18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEPTFVFITUGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297584
Record name Phenyldi-p-tolylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19934-95-3
Record name NSC116686
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyldi-p-tolylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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